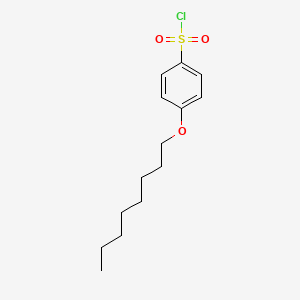

4-(Octyloxy)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

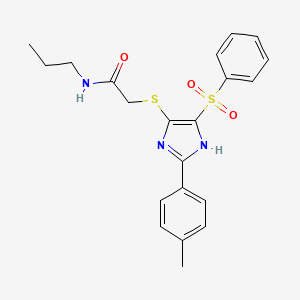

4-(Octyloxy)benzene-1-sulfonyl chloride is an organic compound that belongs to the family of aryl sulfonyl chlorides. It has a molecular formula of C14H21ClO3S and a molecular weight of 304.83 .

Molecular Structure Analysis

The InChI code for 4-(Octyloxy)benzene-1-sulfonyl chloride is 1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3 . This indicates the presence of an octyloxy group attached to a benzene ring, which is further attached to a sulfonyl chloride group.Applications De Recherche Scientifique

Anticancer and Antioxidant Applications

Benzene sulfonamide derivatives, including those related to 4-(octyloxy)benzene-1-sulfonyl chloride, have been explored for their anticancer and antioxidant effects. A study synthesized new sulfonamide drugs by reacting aldehyde thio-semi-carbazones derivatives with benzene sulphonyl chloride. These compounds showed potent anticancer effects against MCF-7 breast carcinoma cell lines, though their antioxidant activities were lower. Molecular docking studies were used to analyze the anti-breast cancer activity of these compounds (Mohamed et al., 2022).

Friedel-Crafts Sulfonylation

The compound has been used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional reaction media and as Lewis acid catalysts for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride (Nara et al., 2001).

Palladium-Catalyzed Ortho-Sulfonylation

In a palladium-catalyzed direct sulfonylation process, 2-aryloxypyridines on the ortho-position of the benzene ring were developed using sulfonyl chlorides as sulfonylation reagents. This protocol was available for both electron-rich and electron-deficient substrates (Xu et al., 2015).

Amino Acid Sulfonamides

The creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride was investigated, leading to various amino acid sulfonamide derivatives of isocoumarin. This research sheds light on the diverse potential applications of similar sulfonyl chloride derivatives (Riabchenko et al., 2020).

Synthesis and Characterization Studies

4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride, showing the compound's role in forming complex sulfonamide structures. The study involved characterizing the synthesized compound using various spectroscopic techniques (Sarojini et al., 2012).

Propriétés

IUPAC Name |

4-octoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIVGBFROVRXBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Octyloxy)benzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)